SL327

Catalog No.
S548277
CAS No.
305350-87-2
M.F
C16H12F3N3S
M. Wt
335.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SL327

CAS Number

305350-87-2

Product Name

SL327

IUPAC Name

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Molecular Formula

C16H12F3N3S

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+

InChI Key

JLOXTZFYJNCPIS-FYWRMAATSA-N

SMILES

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-(amino((4-aminophenyl)thio)methylene)-2-(trifluoromethyl)benzeneacetonitrile, SL 327, SL-327, SL327 cpd

Canonical SMILES

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F

Description

The exact mass of the compound alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile is 335.0704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of enamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SL-327 is a small molecule that has been investigated for its potential to inhibit a specific type of enzyme called mitogen-activated protein kinase kinase (MEK). MEK plays a role in a signaling pathway involved in cell growth and proliferation [].

  • Inhibition of MEK

    Studies have shown that SL-327 can inhibit the activity of MEK1 and MEK2, which are two subtypes of MEK [, ]. This suggests that SL-327 may have potential applications in research aimed at understanding the role of MEK in various cellular processes.

  • Neuroprotective effects

    Some research suggests that SL-327 may have neuroprotective properties. Studies have investigated the effects of SL-327 on cell models relevant to neurodegenerative diseases [].

SL327, also known as α-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. With a molecular weight of 335.35 g/mol and a molecular formula of C₁₆H₁₂F₃N₃S, SL327 exhibits high purity (>98%) and is characterized as a white solid. It is soluble in dimethyl sulfoxide and ethanol, making it suitable for various laboratory applications .

SL327 functions primarily through its inhibition of the MEK1 and MEK2 kinases, which are crucial for the activation of extracellular signal-regulated kinase (ERK). The compound's mechanism involves blocking the phosphorylation of ERK, thereby disrupting downstream signaling pathways essential for cellular processes such as proliferation and survival. The IC50 values for SL327 are approximately 0.18 µM for MEK1 and 0.22 µM for MEK2, indicating its potency in inhibiting these kinases .

SL327 has demonstrated significant biological activity in various studies. It has been shown to block long-term potentiation in hippocampal slices from rats, which is critical for learning and memory processes. Additionally, SL327 exhibits neuroprotective properties against ischemic brain injury by inhibiting MEK1 activity, which is associated with apoptosis mechanisms in neuronal cells . The compound has also been linked to alterations in psychomotor sensitization in animal models, suggesting its potential influence on addiction-related behaviors .

The synthesis of SL327 involves several steps that typically include the formation of its core structure through reactions involving trifluoromethylation and thiol addition. While specific synthetic pathways are not detailed in the provided sources, general methods for synthesizing similar compounds often include nucleophilic substitutions and coupling reactions to build the desired molecular framework .

SL327 is primarily used in research settings to study the MAPK signaling pathway's role in various biological processes. Its applications include:

  • Investigating the mechanisms underlying learning and memory.
  • Exploring neuroprotective strategies against ischemic damage.
  • Studying addiction-related behaviors through its effects on psychomotor sensitization.
  • Evaluating potential therapeutic targets within cancer research due to its role in cell signaling pathways .

Studies have indicated that SL327 interacts with various cellular signaling pathways by inhibiting ERK activation. For instance, it prevents c-Fos expression, which is crucial for immediate early gene activation following neuronal stimulation. This inhibition has been observed in models involving cocaine and morphine exposure, highlighting SL327's potential to modulate responses to addictive substances . Additionally, research suggests that SL327 may influence gene expression related to long-term potentiation by targeting both Elk-1 and cAMP response element-binding protein .

Several compounds share structural or functional similarities with SL327, notably other MEK inhibitors or MAPK pathway modulators. Here are some notable examples:

Compound NameMechanismUnique Features
U0126MEK InhibitorNon-selective; used widely in research
PD98059MEK InhibitorSelective; often used in cancer studies
TrametinibMEK InhibitorApproved for melanoma treatment; selective for MEK1/MEK2
CobimetinibMEK InhibitorUsed in combination therapies for melanoma

Uniqueness of SL327: Unlike some other inhibitors that may target multiple kinases or lack specificity, SL327 is noted for its selective inhibition of MEK1 and MEK2 with minimal off-target effects at lower concentrations. This specificity makes it particularly valuable for studying the precise roles of these kinases in various biological contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

335.07040306 g/mol

Monoisotopic Mass

335.07040306 g/mol

Heavy Atom Count

23

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
SL-327

Dates

Modify: 2023-08-15
1: Longoni R, Spina L, Vinci S, Acquas E. The MEK inhibitor SL327 blocks acquisition but not expression of lithium-induced conditioned place aversion: a behavioral and immunohistochemical study. Psychopharmacology (Berl). 2011 Jul;216(1):63-73. doi: 10.1007/s00213-011-2192-9. Epub 2011 Feb 11. PubMed PMID:  21312031.

Explore Compound Types